molecular formula C24H18ClN5O3 B2947130 2-(4-benzyl-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorophenyl)acetamide CAS No. 1242984-17-3

2-(4-benzyl-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorophenyl)acetamide

Cat. No.: B2947130
CAS No.: 1242984-17-3
M. Wt: 459.89
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Description

2-(4-benzyl-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorophenyl)acetamide: is a complex organic molecule that falls under the category of triazoloquinazolinone derivatives. It has a distinctive structure characterized by a fusion of triazole and quinazolinone rings, which are further modified with benzyl and chlorophenyl groups. This compound has gained interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-benzyl-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorophenyl)acetamide typically involves a multi-step process. Key steps may include the formation of the triazole and quinazolinone moieties, followed by their fusion and subsequent modifications:

  • Synthesis of the triazole core: : Starting from appropriate amine and azide precursors through a cyclization reaction.

  • Formation of quinazolinone ring: : Using anthranilic acid derivatives, often involving condensation reactions.

  • Final assembly: : The benzyl and chlorophenyl groups are introduced through acylation and alkylation reactions under controlled conditions to yield the final compound.

Industrial Production Methods: Scaling up the synthesis of This compound for industrial purposes involves optimizing reaction conditions for higher yields and purity. This may include the use of catalysts, solvent optimization, and process intensification techniques like microwave-assisted synthesis or flow chemistry.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : The quinazolinone and triazole rings can undergo oxidation and reduction under specific conditions, modifying the electronic properties of the compound.

  • Substitution: : Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

  • Condensation and Cyclization: : Key steps in the synthesis involve condensation and cyclization reactions to form the fused ring structures.

Common Reagents and Conditions

  • Oxidizing agents: : Such as potassium permanganate or hydrogen peroxide.

  • Reducing agents: : Like sodium borohydride or lithium aluminium hydride.

  • Catalysts: : Transition metal catalysts like palladium or copper might be used in coupling reactions.

  • Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile, and dichloromethane are common solvents.

Major Products

  • Depending on the reaction conditions, derivatives and intermediates with different substitution patterns on the triazole and quinazolinone rings can be produced.

Scientific Research Applications

Chemistry: : The unique structure of 2-(4-benzyl-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorophenyl)acetamide makes it a valuable molecule for studying the electronic and steric effects of substituted triazoloquinazolinones.

Biology: : Due to its potential biological activity, it is investigated in various bioassays for antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: : Its potential therapeutic applications are being explored, particularly in developing new drugs targeting specific biochemical pathways.

Industry: : As a chemical intermediate, it may be used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The exact mechanism of action for 2-(4-benzyl-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorophenyl)acetamide depends on its target application. In a medicinal context, its mechanism may involve:

  • Molecular Targets: : Interacting with specific enzymes, receptors, or DNA.

  • Pathways Involved: : Modulating signaling pathways, inducing apoptosis in cancer cells, or inhibiting microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzyl-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline

  • N-(4-chlorophenyl)-acetamide

  • Triazole-based derivatives with quinazolinone

Uniqueness: What sets 2-(4-benzyl-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorophenyl)acetamide apart is its specific combination of structural motifs. The benzyl and chlorophenyl groups impart unique steric and electronic properties, potentially enhancing its biological activity compared to related compounds.

And there you have it—a deep dive into this fascinating compound, no abbreviations or acronyms needed! What would you like to explore next?

Properties

CAS No.

1242984-17-3

Molecular Formula

C24H18ClN5O3

Molecular Weight

459.89

IUPAC Name

2-(4-benzyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl)-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C24H18ClN5O3/c25-17-10-12-18(13-11-17)26-21(31)15-29-24(33)30-20-9-5-4-8-19(20)22(32)28(23(30)27-29)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,26,31)

SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=C(C=C5)Cl

solubility

not available

Origin of Product

United States

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